6-n-Hexylaminopurine
Overview
Description
6-n-Hexylaminopurine is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. It is structurally related to adenine, a naturally occurring purine base found in DNA and RNA. The compound has the molecular formula C11H17N5 and a molecular weight of 219.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-n-Hexylaminopurine can be synthesized through the reaction of hexylamine with 6-chloropurine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:
6-Chloropurine+Hexylamine→this compound+Hydrochloric Acid
The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-n-Hexylaminopurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
6-n-Hexylaminopurine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in plant biology research to study cytokinin signaling pathways and their effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cell proliferation and differentiation.
Industry: It is used in agriculture to enhance crop yield and quality by promoting cell division and growth in plants
Mechanism of Action
6-n-Hexylaminopurine exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, activating signaling pathways that promote cell division and growth. The molecular targets include histidine kinase receptors, which initiate a cascade of phosphorylation events leading to gene expression changes .
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: Another synthetic cytokinin with similar growth-promoting effects.
Kinetin: A naturally occurring cytokinin with a similar structure and function.
Zeatin: A naturally occurring cytokinin found in plants.
Uniqueness
6-n-Hexylaminopurine is unique due to its specific hexyl group, which imparts distinct physicochemical properties and biological activity. Compared to other cytokinins, it may have different binding affinities and specificities for cytokinin receptors, leading to varied biological effects .
Properties
IUPAC Name |
N-hexyl-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-2-3-4-5-6-12-10-9-11(14-7-13-9)16-8-15-10/h7-8H,2-6H2,1H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVCRPKUKBLUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876574 | |
Record name | ADENINE,N6-HEXYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-96-1 | |
Record name | N-Hexyl-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14333-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hexyl-1H-adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-hexyl-1H-adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of 6-N-Hexylaminopurine at room temperature?
A1: At 295 K (room temperature), this compound crystallizes in the triclinic crystal system, belonging to the space group P1. [] It has two molecules per unit cell (Z=2), and its unit cell dimensions are as follows:
Q2: How is this compound arranged within its crystal structure?
A2: In the crystal lattice, this compound molecules are linked by hydrogen bonds between the purine rings, forming an imbricated layer structure. [] The hexyl chains attached to the purine bases are antiparallel and twisted, and unlike the related compound 6-N-Heptylmercaptopurine, these chains are not intercalated within the structure.
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